N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including an imino group, a carboxamide group, and a chlorophenyl moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a precursor containing the necessary functional groups can undergo cyclization under acidic or basic conditions to form the tricyclic structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of a chlorophenyl halide with a nucleophilic intermediate.
Functional Group Modifications: Subsequent steps involve the introduction and modification of other functional groups, such as the imino and carboxamide groups, through reactions like condensation and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the imino group or the methyl groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Materials Science: Its tricyclic structure and functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
- 7-(3-ethoxypropyl)-N-(2-furanylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds that have imino and carboxamide groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the chlorophenyl moiety, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20ClN5O2/c1-3-27-18(24)15(21(29)25-12-14-8-4-5-9-17(14)23)11-16-20(27)26-19-13(2)7-6-10-28(19)22(16)30/h4-11,24H,3,12H2,1-2H3,(H,25,29) |
InChI Key |
HDJGZVGKTCCVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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